molecular formula C11H9ClF3NO B2899380 N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide CAS No. 2411293-95-1

N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2899380
CAS No.: 2411293-95-1
M. Wt: 263.64
InChI Key: YXIDCPPTFFFJNZ-UHFFFAOYSA-N
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Description

N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. The structure of this compound incorporates two key functional groups: a chlorotrifluoromethylphenyl moiety and an acrylamide group. The chlorotrifluoromethylphenyl group is a common motif in medicinal chemistry, as the trifluoromethyl group is known to influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . This structural feature is found in various bioactive molecules, including kinase inhibitors and selective androgen receptor modulators . The acrylamide group is a versatile functional group that can act as a Michael acceptor in chemical synthesis, making it a potential intermediate for constructing more complex molecules. Researchers can utilize this compound as a building block in organic synthesis or as a starting point for developing novel biologically active molecules. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c1-2-10(17)16-6-7-3-4-9(12)8(5-7)11(13,14)15/h2-5H,1,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIDCPPTFFFJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde and prop-2-enamide.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with prop-2-enamide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including precise temperature control and efficient mixing.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide exerts its effects involves:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Comparative Bioactivity

Compound Name Substituents/R-Groups Biological Activity Potency (MIC/IC₅₀) Reference
N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide R = CH₂(4-Cl-3-CF₃Ph) Likely kinase inhibition (inferred from structural analogs) Not reported
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide R = 3,5-(CF₃)₂Ph; enamide linked to 4-ClPh Antibacterial (MRSA, S. aureus) MIC: 0.16–0.68 µM
AZD9291 (Osimertinib) R = complex aryl/amine substituents EGFR-T790M inhibitor (NSCLC treatment) IC₅₀: <1 nM
(2E)-N-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide R = 3-CF₃Ph; enamide linked to 4-CF₃Ph Antimicrobial (S. aureus, E. faecalis) MIC: 0.15–5.57 µM
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide R = 4-CN-3-CF₃Ph; methyl substitution on enamide Antiandrogen (potential prostate cancer therapy) Not reported

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-chloro-3-trifluoromethylphenyl group enhances lipophilicity and metabolic stability, facilitating membrane penetration and target engagement. This substituent is critical in antimicrobial and anticancer analogs .
  • Enamide Reactivity : The α,β-unsaturated amide allows for Michael addition with nucleophilic residues (e.g., cysteine in kinases), as seen in EGFR inhibitors like AZD9291 .
  • Substituent Positioning : Anti-MRSA activity is maximized with meta-trifluoromethyl and para-chloro groups on the aryl ring, as in compounds . Symmetrical substitution (e.g., 3,5-bis(trifluoromethyl)) improves antibacterial potency but may increase cytotoxicity .

Pharmacological and ADMET Profiles

  • Antimicrobials : 3,4-Dichlorocinnamanilides () show broad-spectrum activity with low cytotoxicity (e.g., IC₅₀ >100 µM on mammalian cells) due to balanced lipophilicity (logP ~3.5) .
  • Kinase Inhibitors : AZD9291’s selectivity for EGFR-T790M is attributed to its acrylamide warhead and substituted pyrimidine, achieving high CNS penetration (logD ~2.8) .
  • Cytotoxicity: Compounds with para-cyano substituents () exhibit reduced off-target effects, suggesting improved safety profiles for chronic use .

Biological Activity

N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly as a protein kinase inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C10_{10}H7_{7}ClF3_{3}NO, and it features a prop-2-enamide functional group attached to a phenyl ring substituted with a chloro and trifluoromethyl group. Its structural characteristics contribute to its reactivity and biological interactions.

Key Properties:

  • Molecular Weight: 249.62 g/mol
  • Purity: Typically >90% in research applications
  • CAS Number: 16053-35-3

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. A common approach includes:

  • Formation of the amide bond through reaction of the corresponding acid chloride with an amine.
  • Control of reaction conditions such as temperature and solvent choice (e.g., dimethyl sulfoxide or acetonitrile) to optimize yield and purity.

This compound exhibits biological activity primarily through its interactions with protein kinases. Compounds with similar structures have been noted for their ability to inhibit various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases.

Potential Mechanisms Include:

  • Inhibition of c-KIT kinase, which is involved in cell proliferation and survival.
  • Modulation of inflammatory responses by targeting specific signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity:
    • A study demonstrated that derivatives of this compound showed significant antitumor efficacy in models resistant to traditional therapies, highlighting its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs) .
  • Kinase Inhibition:
    • Research indicates that similar compounds exhibit potent inhibition against c-KIT wt and several drug-resistant mutants, suggesting that this compound could be developed into a novel treatment for cancers driven by mutated kinases .
  • Inflammatory Response Modulation:
    • Compounds within this class have shown promise in reducing inflammation, which is pivotal in various chronic diseases .

Data Summary Table

PropertyValue
Molecular FormulaC10_{10}H7_{7}ClF3_{3}NO
Molecular Weight249.62 g/mol
CAS Number16053-35-3
Purity>90%
Biological ActivitiesAntitumor, Anti-inflammatory

Q & A

Basic: What are the common synthetic routes for N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step routes, including:

  • Acylation : Reacting 4-chloro-3-(trifluoromethyl)benzylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide bond .
  • Intermediate purification : Use of column chromatography or recrystallization to isolate the product.
  • Optimization : Control reaction temperature (0–5°C for exothermic steps), solvent choice (anhydrous dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products. Monitor progress via thin-layer chromatography (TLC) .

Basic: Which analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and amide linkage (δ 7.2–8.1 ppm for aryl protons; δ 6.5–7.0 ppm for acrylamide protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 318.05) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Basic: What preliminary biological screening assays are recommended to assess its bioactivity?

Answer:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Mycobacterium tuberculosis (range: 0.15–5.57 µM for potent derivatives) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., porcine macrophages) to determine IC₅₀ values .

Advanced: How do structural modifications at the trifluoromethyl or chlorophenyl groups influence its biological activity and selectivity?

Answer:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving bacterial membrane penetration (e.g., MIC reduction from 44.5 µM to 0.15 µM in S. aureus with 3,5-bis(trifluoromethyl) substitution) .
  • Chlorophenyl Position : 3,4-Dichloro substitution increases anti-mycobacterial activity (MIC 1.2 µM vs. 4-chloro MIC 5.6 µM) due to enhanced electron-withdrawing effects .

Table 1 : SAR of Key Derivatives

SubstituentMIC (S. aureus)Cytotoxicity (IC₅₀)
4-Chloro5.6 µM>50 µM
3,4-Dichloro1.2 µM38 µM
3,5-Bis(trifluoromethyl)0.15 µM>100 µM

Advanced: How can researchers resolve contradictions in reported activity data across different experimental models?

Answer:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to reduce variability in inoculum size and growth media .
  • Comparative Studies : Test compounds against isogenic strains (e.g., methicillin-resistant vs. susceptible S. aureus) to isolate resistance mechanisms .
  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates to confirm potency trends .

Advanced: What strategies are effective in improving the metabolic stability and reducing toxicity?

Answer:

  • Prodrug Design : Introduce ester moieties to enhance solubility and reduce hepatic clearance (e.g., ethyl ester derivatives with 2-fold higher plasma stability) .
  • ADMET Profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to identify metabolic hotspots. Replace labile groups (e.g., methyl with trifluoromethyl) to block oxidation .

Advanced: How does the compound interact with bacterial targets like Staphylococcus aureus at the molecular level?

Answer:

  • Enzyme Inhibition : Binds to dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions with the trifluoromethyl group .
  • Membrane Disruption : Accumulates in lipid bilayers due to high logP (~3.5), disrupting proton motive force in Enterococcus faecalis .

Advanced: What computational methods predict binding affinities with enzymes like mycobacterial targets?

Answer:

  • Molecular Docking : AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (InhA; binding energy < -8.0 kcal/mol) .
  • MD Simulations : GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .

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